![molecular formula C18H11ClFN5O2 B2512635 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-fluorobenzamide CAS No. 919859-26-0](/img/structure/B2512635.png)
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines consists of a pyrazole ring fused with a pyrimidine ring. The specific compound you mentioned also has a 3-chlorophenyl group, a 2-fluorobenzamide group, and a 4-oxo group attached to the pyrazolo[3,4-d]pyrimidine core .科学的研究の応用
Synthetic Strategies and Medicinal Applications
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold : The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radio diagnostics applications. Structure-activity relationship (SAR) studies have emphasized this scaffold's significance, with many lead compounds derived for various disease targets. This highlights an area ripe for exploration in developing potential drug candidates utilizing pyrazolo[3,4-d]pyrimidine derivatives (Cherukupalli et al., 2017).
Heterocyclic N-oxide Molecules in Drug Applications : The synthesis and chemistry of heterocyclic N-oxide derivatives, including those from pyridine and indazole, have been extensively explored for their biological significance. These compounds exhibit a range of functionalities, particularly in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, showing promise in anticancer, antibacterial, and anti-inflammatory activities. This suggests a pathway for investigating the N-oxide derivatives of pyrazolo[3,4-d]pyrimidine for potential drug applications (Li et al., 2019).
作用機序
Target of Action
The compound N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-fluorobenzamide is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the proliferation of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle. By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle . This disruption prevents DNA replication, a crucial step in cell division, and thus inhibits the proliferation of cancer cells .
Result of Action
The inhibition of CDK2 by this compound results in the disruption of the cell cycle, specifically blocking the transition from the G1 phase to the S phase . This disruption prevents DNA replication and, consequently, cell division . As a result, the compound can inhibit the growth of cancer cells .
将来の方向性
生化学分析
Biochemical Properties
The compound N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-fluorobenzamide has been found to interact with CDK2, a cyclin-dependent kinase . CDK2 is a key component in cell proliferation, and its inhibition is an appealing target for cancer treatment . The compound has shown significant inhibitory activity against CDK2 .
Cellular Effects
In cellular studies, this compound has demonstrated cytotoxic activities against various cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with CDK2 . Molecular docking simulation of the compound confirmed a good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Temporal Effects in Laboratory Settings
The compound has shown significant inhibitory activity against CDK2, which suggests that it may have long-term effects on cellular function .
Metabolic Pathways
As a CDK2 inhibitor, it may influence pathways related to cell proliferation .
Subcellular Localization
Given its interaction with CDK2, it may be localized in the cytoplasm where CDK2 is typically found .
特性
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN5O2/c19-11-4-3-5-12(8-11)25-16-14(9-22-25)18(27)24(10-21-16)23-17(26)13-6-1-2-7-15(13)20/h1-10H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXBLVYJSQYETB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
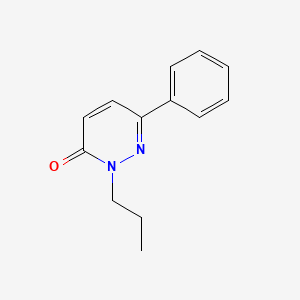
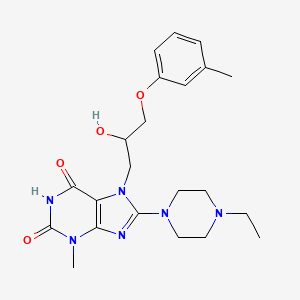
![N-(3,4-dimethoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2512557.png)

![N-(4-chlorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2512560.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2512562.png)
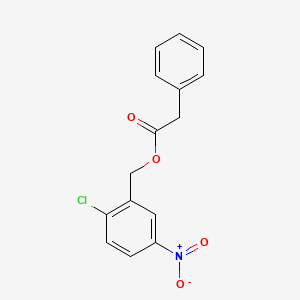
![3-[4-(Acetyloxymethyl)phenyl]benzoic acid](/img/structure/B2512566.png)
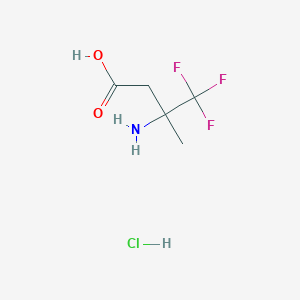
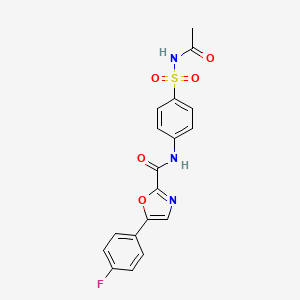
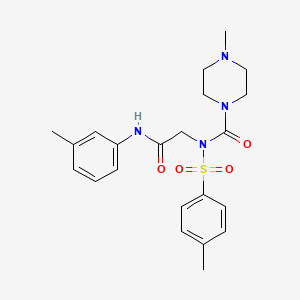
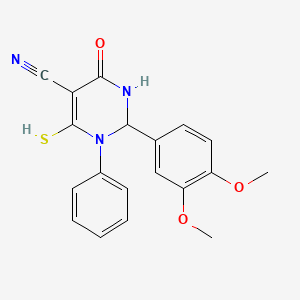
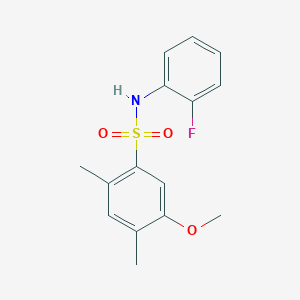
![1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one](/img/structure/B2512575.png)
